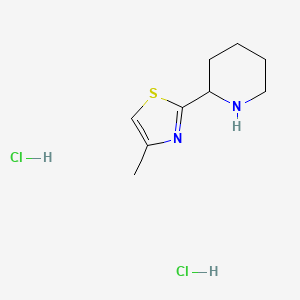
4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Antimicrobial and Antifungal Applications
Antimicrobial Activity : Piperidine-based 1,3-thiazole derivatives, including compounds structurally related to 4-Methyl-2-piperidin-2-yl-1,3-thiazole, have demonstrated significant antimicrobial properties. For instance, a study by Venkatesan & Maruthavanan (2012) showed the potential of these compounds as antimicrobial agents.
Antifungal Efficacy : Similarly, the thiazole and piperidine compounds have been researched for their antifungal activities. Research by Nam, Choi, & Choi (2011) highlighted their effectiveness against phytopathogenic fungi, indicating a potential for agricultural applications.
Cardiovascular and Neurological Research
Anti-Arrhythmic Properties : In cardiovascular research, some piperidine-based 1,3-thiazole derivatives have shown significant anti-arrhythmic activity. The study by Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla (2009) explores this aspect in detail.
Cancer Research : Thiazole derivatives have been studied for their anticancer properties. For instance, Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles, which could include compounds similar to 4-Methyl-2-piperidin-2-yl-1,3-thiazole.
Insecticidal Applications
- Insecticidal Activities : The synthesis and insecticidal activity of novel piperidine thiazole compounds have been studied, highlighting their potential in pest control. Ding et al. (2019) in their research detailed this aspect, showing the efficacy of these compounds against armyworms (Ding et al., 2019).
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds like 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one have been explored, contributing to the understanding of the structural properties of related thiazole compounds (Manimaran, Sethusankar, Ganesan, & Ananthan, 2014).
Other Applications
- Dopamine Receptor Binding : Research into 4-heterocyclylpiperidines as ligands at the human dopamine D4 receptor indicates the potential neurological implications of thiazole-piperidine compounds (Rowley et al., 1997).
将来の方向性
The future directions in the research and development of piperidine derivatives, including “4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .
作用機序
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry . Thiazole, another key component of the compound, is found in many potent biologically active compounds .
Mode of Action
It’s worth noting that compounds containing piperidine and thiazole moieties have been associated with various pharmacological activities . For instance, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Biochemical Pathways
Thiazole-containing compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether, suggests potential implications for its bioavailability .
Result of Action
The diverse biological activities associated with piperidine and thiazole derivatives suggest that they may have wide-ranging effects at the molecular and cellular levels .
特性
IUPAC Name |
4-methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTURFXFPXQCQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


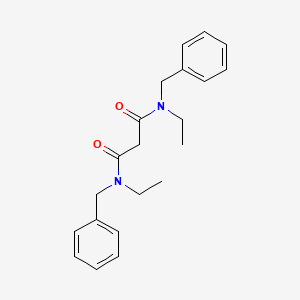
![N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2467084.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2467086.png)
![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2467090.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2467091.png)
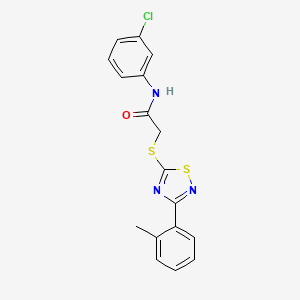
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)

![6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2467097.png)
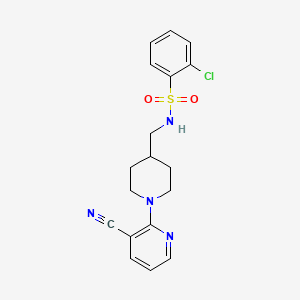
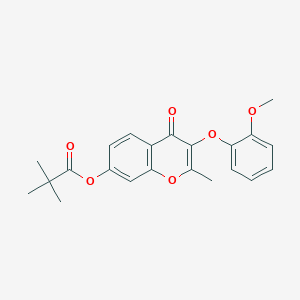
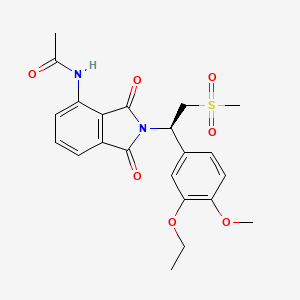
![N-{3'-acetyl-1-[(4-ethoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2467103.png)